5-O-Methylgenistein is an O-methylated derivative of genistein, a well-known isoflavone. Its chemical formula is C₁₆H₁₂O₅, and it features a methoxy group at the 5-position of the flavonoid structure. This modification enhances its lipophilicity and affects its solubility in water, which can influence its biological activities and pharmacokinetics .
The primary chemical reaction involving 5-O-Methylgenistein is methylation, which can occur through various pathways. Methylation typically involves the transfer of a methyl group from a donor molecule (often S-adenosylmethionine) to the hydroxyl groups of phenolic compounds. In the case of 5-O-Methylgenistein, this process can be catalyzed by O-methyltransferases, leading to enhanced stability and altered reactivity compared to non-methylated flavonoids .
5-O-Methylgenistein exhibits a range of biological activities:
Several methods exist for synthesizing 5-O-Methylgenistein:
The applications of 5-O-Methylgenistein extend into various fields:
Research indicates that 5-O-Methylgenistein interacts with several biological targets:
Several compounds share structural similarities with 5-O-Methylgenistein. Here’s a comparison highlighting its uniqueness:
Compound Name | Structure Characteristics | Biological Activity | Unique Features |
---|---|---|---|
Genistein | Unmethylated isoflavone | Antioxidant, anti-cancer | Base compound for methylation |
Biochanin A | 7-hydroxyisoflavone | Antioxidant, estrogenic | Hydroxyl group at position 7 |
5-O-Methylquercetin | O-methylated flavonoid | Antioxidant, anti-inflammatory | Different substitution pattern |
5-O-Methylmyricetin | O-methylated flavonoid | Antioxidant, potential anti-cancer | Unique structure affecting solubility |
5-O-Methylgenistein, also known as Isoprunetin, belongs to the class of isoflavonoids and represents an O-methylated derivative of the parent compound genistein [1] [2]. The compound possesses the systematic International Union of Pure and Applied Chemistry name 7-hydroxy-3-(4-hydroxyphenyl)-5-methoxychromen-4-one, reflecting its complete structural characterization [3] [4] [5].
The molecular framework consists of a benzopyran-4-one backbone characteristic of isoflavones, with the distinctive 3-aryl substitution pattern that differentiates isoflavones from their flavone counterparts [5] [6]. The molecular formula C₁₆H₁₂O₅ corresponds to an exact mass of 284.068473 Da, with a standard molecular weight of 284.26 g/mol [2] [7]. The compound is registered under Chemical Abstracts Service number 4569-98-6 and bears the International Chemical Identifier Key YSINCDVRUMTOPK-UHFFFAOYSA-N [3] [8].
The structural architecture encompasses three distinct ring systems: the A-ring (resorcinol-type), the C-ring (γ-pyrone), and the B-ring (4-hydroxyphenyl moiety) [5] [7]. The methoxy substituent at position 5 represents the primary structural modification from the parent genistein molecule, while hydroxyl groups at positions 7 and 4′ remain unmodified [1] [9]. This specific substitution pattern confers unique physicochemical properties and distinguishes the compound from other methylated isoflavone derivatives [10].
The Simplified Molecular Input Line Entry System representation COC1=CC(=CC2=C1C(=O)C(=CO2)C3=CC=C(C=C3)O)O provides a comprehensive linear notation of the molecular connectivity [8]. The compound exhibits no chiral centers, resulting in a single stereoisomeric form [11].
Nuclear Magnetic Resonance spectroscopy serves as the primary analytical technique for structural elucidation of 5-O-Methylgenistein, providing detailed information about both proton and carbon environments within the molecule [9] [10].
¹H Nuclear Magnetic Resonance spectroscopy reveals characteristic signal patterns that confirm the isoflavone structure and substitution pattern [9] [10]. The heterocyclic proton H-2 appears as a distinctive singlet in the downfield region at δ 7.92-8.16 ppm, consistent with the deshielding effect of the adjacent oxygen atom and carbonyl group [9] [10]. The A-ring aromatic protons H-6 and H-8 manifest as a combined two-proton singlet at δ 6.45-6.53 ppm, indicating the symmetrical substitution pattern around the central carbon bearing the methoxy group [9] [10].
The B-ring proton signals exhibit the characteristic pattern of a para-disubstituted benzene ring, with H-2′ and H-6′ appearing as a broad doublet at δ 7.40-7.42 ppm (J = 8.7-9.6 Hz), while H-3′ and H-5′ resonate as a broad doublet at δ 6.85-6.86 ppm with identical coupling constants [9] [10]. The 5-methoxy group provides a sharp three-proton singlet at δ 3.79-3.92 ppm, characteristic of aromatic methyl ether substituents [9] [10].
Exchangeable protons corresponding to the hydroxyl groups at positions 7 and 4′ appear as broad signals at approximately δ 12-13 ppm and δ 9-10 ppm, respectively, with chemical shifts dependent on solvent and concentration conditions [9] [10]. These signals are often suppressed in routine measurements due to rapid exchange with protic solvents [12].
¹³C Nuclear Magnetic Resonance spectroscopy provides complementary structural information through carbon chemical shift analysis [13]. The carbonyl carbon C-4 appears in the characteristic region for isoflavone ketones at approximately δ 182-184 ppm [14]. Aromatic carbon signals distribute across the δ 100-165 ppm range, with the methoxy-bearing carbon C-5 appearing around δ 160-165 ppm due to deshielding by the oxygen substituent [14]. The methoxy carbon itself resonates at approximately δ 60 ppm, typical for aromatic methyl ethers [14].
Mass spectrometry provides crucial structural confirmation through characteristic fragmentation pathways that are diagnostic for isoflavone compounds [15] [16]. Under electron ionization conditions, 5-O-Methylgenistein exhibits a molecular ion peak at m/z 284, corresponding to the intact molecular structure [1] [17].
The primary fragmentation mechanism involves retro-Diels-Alder cleavage of the heterocyclic C-ring, a characteristic reaction pathway for flavonoid compounds [18] [19] [20]. This process generates two diagnostic fragment ions: the A-ring fragment at m/z 167 and the B-ring fragment at m/z 118 [1] [16]. The retro-Diels-Alder fragmentation provides definitive information about the substitution patterns on both aromatic rings and serves as a reliable structural diagnostic tool [18] [21].
Additional fragmentation pathways include neutral losses characteristic of the functional groups present. Loss of a hydrogen radical yields the [M-1]⁺ ion at m/z 283, while loss of a methyl radical from the methoxy group produces an ion at m/z 269 [22]. The loss of a formyl group (CHO) generates a fragment at m/z 255, and loss of C₂H₆O produces an ion at m/z 238 [1].
Secondary fragmentation of the retro-Diels-Alder products provides additional structural information. The A-ring fragment at m/z 167 can undergo further fragmentation to yield ions at m/z 153 and 137, corresponding to losses of CH₂ and C₂H₆O, respectively [21] [22]. The B-ring fragment shows characteristic behavior consistent with para-hydroxylated aromatic systems [16].
Under electrospray ionization conditions in negative ion mode, deprotonated molecular ions [M-H]⁻ at m/z 283 represent the base peak, with subsequent fragmentation following similar retro-Diels-Alder pathways [23] [22]. The fragmentation behavior under different ionization conditions provides complementary structural information and enhances analytical confidence [21].
The solubility profile of 5-O-Methylgenistein reflects its amphiphilic nature, with significant implications for analytical procedures and potential biological applications [24] [25] [26]. The compound demonstrates practical insolubility in water, a characteristic attributed to its predominantly hydrophobic aromatic structure and limited hydrogen bonding capability [26].
In organic solvents, 5-O-Methylgenistein exhibits good to excellent solubility across a range of polarities [24]. Polar aprotic solvents such as dimethyl sulfoxide provide high solubility, with concentrations exceeding 10 millimolar readily achievable [24] [27]. This property makes dimethyl sulfoxide the preferred solvent for stock solution preparation in analytical and research applications [24].
Alcoholic solvents including methanol and ethanol demonstrate good solubility characteristics, facilitating extraction and purification procedures [28] [25]. The solubility in ethanol has been systematically studied, showing temperature-dependent behavior with enhanced dissolution at elevated temperatures [28]. Chloroform, dichloromethane, ethyl acetate, and acetone all provide suitable solubility for analytical applications [24].
The solubility enhancement in organic solvents compared to water can be attributed to favorable intermolecular interactions between the aromatic π-system of the compound and the solvent molecules, along with hydrogen bonding interactions involving the hydroxyl groups [28] [25]. The methoxy substitution contributes to the overall hydrophobic character while maintaining limited polar interaction capability [26].
The acid-base properties of 5-O-Methylgenistein are determined by the ionizable hydroxyl groups at positions 7 and 4′, which exhibit distinct dissociation characteristics [29] [30]. Computational predictions indicate a primary pKa value of 6.65 ± 0.20, positioning the compound as a very weakly acidic substance under physiological conditions [29].
The phenolic hydroxyl groups demonstrate different acidity levels due to their distinct electronic environments [30]. The 7-hydroxyl group, positioned on the chromone ring system, experiences enhanced acidity due to resonance stabilization of the conjugate base through delocalization across the extended π-system [30]. In contrast, the 4′-hydroxyl group on the B-ring exhibits typical phenolic acidity characteristics [30].
Comparative analysis with the parent compound genistein reveals that the 5-methoxy substitution modifies the electronic distribution and consequently affects the pKa values [30]. The electron-donating nature of the methoxy group increases electron density on the aromatic system, resulting in slightly reduced acidity compared to genistein [30].
The acid-base equilibria influence various physicochemical properties including solubility, stability, and intermolecular interactions [26] [29]. Under physiological pH conditions (pH 7.4), the compound exists predominantly in its neutral form, with limited ionization contributing to its hydrophobic character [26] [29].
At elevated pH values, deprotonation of the hydroxyl groups increases the hydrophilic character and enhances water solubility through the formation of phenolate anions [29]. This pH-dependent solubility behavior has implications for analytical procedures and potential pharmaceutical formulations [25] [29].
The formation of 5-O-Methylgenistein represents a sophisticated example of regiospecific methylation within the broader framework of isoflavonoid biosynthesis. Methylation mechanisms in isoflavonoid biosynthesis are fundamentally dependent on S-adenosyl-L-methionine-dependent O-methyltransferases, which catalyze the transfer of methyl groups to specific hydroxyl positions on the isoflavonoid backbone [1] [2].
Plant O-methyltransferases are classified into two major structural types based on their molecular architecture and cofactor requirements [3] [4]. Type I O-methyltransferases are cation-independent enzymes with molecular weights ranging from 38-43 kilodaltons, exemplified by 5-hydroxyconiferaldehyde O-methyltransferases (CAldOMTs) and related flavonoid methyltransferases [5]. In contrast, Type II O-methyltransferases are cation-dependent enzymes with smaller molecular weights of 23-27 kilodaltons, typified by caffeoyl-coenzyme A O-methyltransferases [6] [3].
The methylation mechanism proceeds through a sequential bireactant binding mechanism where S-adenosyl-L-methionine serves as the universal methyl donor [7]. Kinetic analysis of isoflavone 5-O-methyltransferase from Lupinus luteus demonstrated that the enzyme follows an ordered Bi Bi mechanism, where S-adenosyl-L-methionine binds first to the enzyme, followed by the isoflavone substrate [7]. Product inhibition studies revealed competitive inhibition between S-adenosyl-L-methionine and S-adenosyl-L-homocysteine, and noncompetitive inhibition between the isoflavone substrate and either S-adenosyl-L-homocysteine or the methylated product [7].
Regiospecificity in isoflavonoid methylation is determined by the three-dimensional structure of the enzyme active site, which positions the substrate hydroxyl groups relative to the methyl donor [8] [9]. The substrate-binding pocket architecture dictates whether methylation occurs at the 4', 5, or 7 positions of the isoflavone nucleus [10] [8]. Structural studies have revealed that small topological changes in otherwise highly conserved three-dimensional structures are sufficient to differentiate between enzymatic generalists and specialists in plant natural product methylation [6].
Methyltransferase Type | Molecular Weight (kDa) | Metal Cofactor | SAM Binding Mode | Substrate Specificity | Kinetic Mechanism | Representative Enzyme |
---|---|---|---|---|---|---|
Type I (Cation-independent) | 38-43 | None required | Extended conformation | Broad (phenylpropanoids) | Sequential Bi Bi | CAldOMT/COMT |
Type II (Cation-dependent) | 23-27 | Mg²⁺, Mn²⁺ | Bent conformation | Narrow (CoA esters) | Ordered Bi Bi | CCoAOMT |
Radical SAM methyltransferase | 35-45 | Fe-S cluster | Radical cleavage | Highly specific | Radical mechanism | TbtI |
Small molecule OMT | 25-35 | Zn²⁺ (GmIOMT1) | Induced-fit mechanism | Variable | Random sequential | GmIOMT1 |
The enzymatic machinery responsible for 5-O-Methylgenistein biosynthesis centers on isoflavone 5-O-methyltransferase (I5OMT), a specialized enzyme that catalyzes the position-specific methylation of the 5-hydroxyl group of genistein and related substituted isoflavones [7]. This enzyme was first characterized from the roots of yellow lupin (Lupinus luteus), where it was purified 810-fold through a combination of ammonium sulfate precipitation, gel filtration, and ion-exchange chromatography [7].
Isoflavone 5-O-methyltransferase exhibits strict regiospecificity for the 5-position hydroxyl group, distinguishing it from other isoflavonoid O-methyltransferases that target the 4' or 7 positions [1] [11]. The enzyme demonstrates a pH optimum of 7.0 in phosphate buffer, an apparent isoelectric point of 5.2, and a molecular weight of 55,000 daltons [7]. Notably, the enzyme shows no requirement for magnesium ions, unlike many other plant O-methyltransferases, but is inhibited by various sulfhydryl group reagents, indicating the importance of cysteine residues for catalytic activity [7].
The catalytic mechanism of I5OMT follows an ordered sequential pathway where S-adenosyl-L-methionine binds to the enzyme first, creating a binary complex that subsequently accommodates the isoflavone substrate [7]. Substrate interaction kinetics reveal converging lines in double reciprocal plots, consistent with a sequential bireactant binding mechanism rather than a ping-pong mechanism [7]. The enzyme exhibits product inhibition patterns where S-adenosyl-L-homocysteine acts as a competitive inhibitor with respect to S-adenosyl-L-methionine and as a noncompetitive inhibitor with respect to the isoflavone substrate [7].
Recent advances have identified additional O-methyltransferases with potential roles in 5-O-methylgenistein biosynthesis. GmIOMT1 from soybean represents a unique type of cation-dependent O-methyltransferase that requires zinc ions for optimal activity [12]. Unlike traditional plant O-methyltransferases, GmIOMT1 belongs to the cation-dependent OMT family and exhibits highest activity with zinc cations among all metal ions tested [12]. This enzyme demonstrates induced S-adenosyl-L-methionine binding under biotic stress conditions, suggesting regulatory mechanisms that modulate methyltransferase activity in response to environmental stimuli [12].
Enzymatic substrate promiscuity varies significantly among different O-methyltransferases [6]. While caffeoyl-coenzyme A O-methyltransferases exhibit strict specificity for aromatic vicinal dihydroxy groups, flavonoid O-methyltransferases demonstrate broader substrate acceptance, capable of methylating various hydroxycinnamic acids, flavonoids, and isoflavonoids [6] [4]. The observed substrate promiscuity resides in two critical regions: the N-terminus and a variable insertion loop near the C-terminus, which displays the lowest degree of sequence conservation between enzyme subfamilies [6].
Enzyme | EC Number | Primary Substrate | Product | Cofactor Requirement | Plant Source |
---|---|---|---|---|---|
Isoflavone 7-O-methyltransferase (I7OMT) | EC 2.1.1.150 | Daidzein | Isoformononetin | SAM, Mg²⁺ | Medicago sativa |
Isoflavone 4'-O-methyltransferase (I4'OMT) | EC 2.1.1.46 | Isoliquiritigenin | Formononetin | SAM, Mg²⁺ | Medicago truncatula |
2-Hydroxyisoflavanone 4'-O-methyltransferase (HI4'OMT) | EC 2.1.1.212 | 2,7,4'-Trihydroxyisoflavanone | 4'-O-Methylated isoflavanone | SAM | Medicago truncatula |
Isoflavone 5-O-methyltransferase (I5OMT) | Not assigned | Genistein | 5-O-Methylgenistein | SAM | Lupinus luteus |
GmIOMT1 (Cation-dependent OMT) | Not assigned | 6-Hydroxydaidzein | Glycitein | SAM, Zn²⁺ | Glycine max |
PlOMT9 (Pueraria lobata OMT) | Not assigned | Isoflavones | Various methylated isoflavones | SAM, Mg²⁺ | Pueraria lobata |
The biosynthetic pathway leading to 5-O-Methylgenistein originates from the phenylpropanoid pathway, a fundamental metabolic route that converts phenylalanine into diverse secondary metabolites [13] [14]. In leguminous plants, this pathway provides the essential building blocks for isoflavonoid biosynthesis through a series of precisely regulated enzymatic transformations [15] [16].
The phenylpropanoid pathway initiates with phenylalanine ammonia-lyase (PAL), which catalyzes the deamination of L-phenylalanine to trans-cinnamic acid [13] [17]. Subsequent hydroxylation by cinnamic acid 4-hydroxylase (C4H) produces p-coumaric acid, which is then activated to p-coumaroyl-coenzyme A by 4-coumarate-coenzyme A ligase (4CL) [13] [18]. These three enzymes constitute the core phenylpropanoid pathway that supplies activated phenylpropanoid units for flavonoid and isoflavonoid biosynthesis [19] [20].
The committed step toward isoflavonoid biosynthesis involves chalcone synthase (CHS), which catalyzes the condensation of p-coumaroyl-coenzyme A with three molecules of malonyl-coenzyme A to yield naringenin chalcone [13] [15]. In leguminous plants, chalcone reductase (CHR) acts in concert with CHS to produce isoliquiritigenin, the precursor to 5-deoxy isoflavonoids [13] [18]. The presence of CHR is characteristic of legumes and distinguishes their isoflavonoid biosynthetic capacity from non-leguminous plants [15].
Chalcone isomerase (CHI) converts naringenin chalcone and isoliquiritigenin to their corresponding flavanones, naringenin and liquiritigenin, respectively [13] [21]. These flavanones serve as direct substrates for isoflavone synthase (IFS), a cytochrome P450 enzyme that catalyzes the critical aryl migration reaction [22] [23]. IFS performs a coupled hydroxylation and aryl ring migration, converting naringenin to 2-hydroxynaringenin and liquiritigenin to 2-hydroxyliquiritigenin [23] [24].
The 2-hydroxyisoflavanone intermediates are inherently unstable and undergo spontaneous or enzymatic dehydration catalyzed by 2-hydroxyisoflavanone dehydratase (HID) to form the corresponding isoflavones [22] [23]. This dehydration reaction yields genistein from 2-hydroxynaringenin and daidzein from 2-hydroxyliquiritigenin, establishing the core isoflavone structures that serve as substrates for subsequent methylation reactions [13] [25].
In soybean and related legumes, flavonoid 6-hydroxylase (F6H) introduces an additional hydroxyl group at the 6-position of liquiritigenin, creating 6-hydroxyliquiritigenin [26]. Following IFS and HID action, this pathway produces 6-hydroxydaidzein, which serves as the immediate precursor for glycitein biosynthesis through the action of specialized O-methyltransferases [26] [12].
The cellular compartmentalization of isoflavonoid biosynthesis involves coordination between cytoplasmic and endoplasmic reticulum-localized enzymes [27] [28]. The phenylpropanoid pathway enzymes PAL, C4H, and 4CL operate in the cytoplasm, while IFS is anchored to the endoplasmic reticulum [27]. This subcellular organization facilitates metabolic channeling and prevents the accumulation of potentially toxic intermediates [28].
Metabolic flux toward 5-O-Methylgenistein biosynthesis is regulated by the coordinated expression of pathway genes and the availability of precursor molecules [29] [30]. Transcriptional regulation involves MYB transcription factors that activate the expression of CHS, CHI, and IFS genes, thereby controlling the flux of metabolites toward isoflavonoid production [22] [31]. Environmental factors, including biotic and abiotic stress, significantly influence the expression of these biosynthetic genes and the accumulation of methylated isoflavonoids [32] [33].
Compound | Pathway Stage | Key Enzymes | Cellular Location | Molecular Formula |
---|---|---|---|---|
Phenylalanine | Phenylpropanoid pathway entry | PAL, C4H, 4CL | Cytoplasm | C₉H₁₁NO₂ |
p-Coumaroyl-CoA | Activated phenylpropanoid unit | 4CL | Cytoplasm | C₁₂H₁₂O₄S |
Naringenin chalcone | First flavonoid intermediate | CHS | Cytoplasm | C₁₅H₁₂O₅ |
Isoliquiritigenin | Chalcone precursor | CHS, CHR | Cytoplasm | C₁₅H₁₂O₄ |
Naringenin | Flavanone precursor | CHI | Cytoplasm | C₁₅H₁₂O₅ |
Liquiritigenin | Flavanone precursor | CHI | Cytoplasm | C₁₅H₁₂O₄ |
2-Hydroxynaringenin | Isoflavanone intermediate | IFS | Endoplasmic reticulum | C₁₅H₁₂O₆ |
2-Hydroxyliquiritigenin | Isoflavanone intermediate | IFS | Endoplasmic reticulum | C₁₅H₁₂O₅ |
Genistein | Major isoflavone | HID | Cytoplasm | C₁₅H₁₀O₅ |
Daidzein | Major isoflavone | HID | Cytoplasm | C₁₅H₁₀O₄ |
6-Hydroxydaidzein | Glycitein precursor | F6H | Cytoplasm | C₁₅H₁₀O₅ |
Acute Toxic;Environmental Hazard